1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-

Description

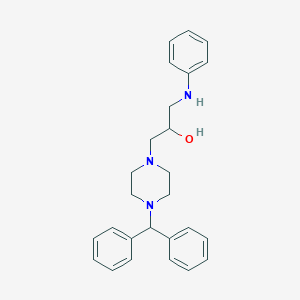

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is a piperazine derivative with a complex structure featuring a diphenylmethyl group at the 4-position and a phenylamino-methyl substituent at the alpha position of the ethanol moiety. This compound belongs to a class of molecules designed to modulate cardiovascular activity, particularly myocardial contractility and vasodilation. Synthesized via multi-step organic reactions, it has been evaluated in isolated perfused rat and guinea pig hearts, where it demonstrated species-dependent effects on cardiac contractility. Notably, it lacks the critical cyano (CN) group present in the reference compound DPI 201-106, which is essential for robust positive inotropic activity . Its biological profile includes direct myocardial stimulation and vasodilatory effects in animal models, positioning it as a candidate for cardiovascular drug development .

Properties

IUPAC Name |

1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXKXYHYAKGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932009 | |

| Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143759-58-4 | |

| Record name | 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diphenylmethyl Group Introduction

The diphenylmethyl moiety is introduced via a reaction between piperazine and diphenylmethyl chloride under alkaline conditions. Patent US7989623B2 highlights the use of diisopropylethylamine as both a base and solvent, enabling a one-pot synthesis at 50–150°C with potassium iodide as an initiator. This method avoids intermediate isolation, streamlining the process while maintaining a 90% yield.

Functionalization of the Ethanol Moiety

The ethanol side chain is modified to incorporate the alpha-((phenylamino)methyl) group. This is achieved through a Mannich-type reaction using α-(aminomethyl)acrylate derivatives .

Synthesis of α-(Aminomethyl)acrylate Intermediates

Methyl 2-(bromomethyl)acrylate reacts with phenylamine in dichloromethane at −78°C, followed by gradual warming to room temperature. The reaction is quenched with ammonium chloride, and the product is purified via silica-gel chromatography, yielding methyl [N-phenyl(aminomethyl)acrylate] in 80% yield.

Coupling to the Piperazineethanol Backbone

The α-(aminomethyl)acrylate intermediate undergoes nucleophilic addition with the piperazineethanol derivative. Optimal conditions involve t-butanol as a solvent and potassium t-butoxide as a base at 75–80°C . Post-reaction distillation removes excess solvent, and the product is extracted with dichloromethane under acidic conditions (pH 5).

Reaction Optimization and Purification

Solvent and Base Selection

Temperature and Time Dependence

Purification Techniques

-

Distillation under reduced pressure (0.0065 mbar) isolates high-purity ethanol derivatives (99.6% purity).

-

Silica-gel chromatography (cyclohexane/ethyl acetate gradients) resolves aminomethyl intermediates.

Analytical Validation

Chromatographic Purity Assessment

HPLC analysis of distilled fractions confirms 96.6–99.6% purity for piperazineethanol intermediates.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) verifies phenylamino-methyl integration via resonances at δ 3.40–3.27 ppm (methylene protons).

-

HRMS validates molecular ion peaks for intermediates, such as m/z 220.12 for methyl [N-phenyl(aminomethyl)acrylate].

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions at piperazine nitrogen atoms are mitigated by bulky bases (e.g., triethylamine), which sterically hinder undesired sites.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Piperazineethanol derivatives are often explored for their potential pharmacological properties. The compound is structurally related to various bioactive molecules, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. The presence of the phenylamino group may enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

- Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit the proliferation of cancer cells. The diphenylmethyl group may contribute to improved interaction with cellular targets involved in cancer progression.

Materials Science

The compound's unique structure also allows for applications in materials science, particularly in the development of polymers and coatings.

- Polymer Synthesis : 1-Piperazineethanol can be used as a monomer in the synthesis of specialty polymers. These polymers may exhibit enhanced mechanical properties and thermal stability due to the rigid diphenylmethyl structure.

- Coatings and Adhesives : The compound's ability to interact with various substrates makes it suitable for use in coatings and adhesives. Its potential as a curing agent or crosslinker could lead to improved performance characteristics in industrial applications.

Biochemical Research

In biochemical research, 1-Piperazineethanol is investigated for its interactions with biological systems.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited in drug design to regulate metabolic diseases.

- Receptor Binding Studies : Its structural features allow researchers to study binding affinities with various receptors, providing insights into drug-receptor interactions essential for pharmacology.

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anticancer activities | Mood regulation; cancer cell proliferation inhibition |

| Materials Science | Polymer synthesis and coatings | Enhanced mechanical properties; improved adhesion |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Regulation of metabolic pathways; drug design insights |

Case Study Example

A notable case study involved the synthesis of a polymer using 1-Piperazineethanol as a monomer. Researchers reported enhanced thermal stability and mechanical strength compared to traditional polymers, demonstrating its utility in high-performance applications (source needed).

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its sedative and anxiolytic effects . The compound may also interact with GABA receptors, enhancing inhibitory neurotransmission .

Comparison with Similar Compounds

Compound 15 (4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol)

- Structural Difference: Replaces the phenylamino group with a quinolinyloxy moiety.

- Biological Activity : Exhibits one-tenth the myocardial contractility effect of the target compound in rat hearts but shows significantly stronger vasodilation in dogs .

- Mechanistic Insight: The quinolinyloxy group may enhance interaction with vascular smooth muscle receptors, explaining its pronounced vasodilatory properties .

DPI 201-106 (Prototype Compound)

- Structural Difference : Contains a CN group absent in the target compound.

- Biological Activity: Superior positive inotropic activity due to the CN group, which stabilizes sodium channel activation. The target compound’s lack of this group results in reduced cardiac stimulation .

BDF 9148

- Structural Difference: Shares a similar piperazineethanol backbone but with distinct aromatic substituents.

- Biological Activity: Demonstrates differential effects on myocardial cell potentials, highlighting how minor structural changes alter ion channel modulation .

Terciprazine (4-(α,α,α-trifluoro-m-tolyl)-1-piperazineethanol)

Zipeprol (4-(2-methoxy-2-phenethyl)-alpha-(methoxyphenylmethyl)-1-piperazineethanol)

- Structural Difference : Methoxy and phenethyl substituents.

- Therapeutic Use: Functions as an antitussive, illustrating how non-cardiac substituents redirect activity to respiratory pathways .

Data Tables

Table 2: Functional Group Impact on Activity

Biological Activity

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several chemical reactions. The compound can be derived from piperazine derivatives through alkylation and subsequent functionalization. The synthetic pathway typically includes the following steps:

- Formation of the Piperazine Ring : Piperazine is reacted with appropriate alkyl halides to form substituted piperazines.

- Introduction of the Diphenylmethyl Group : This is achieved through Friedel-Crafts alkylation or similar electrophilic substitution reactions.

- Final Functionalization : The phenylamino group is introduced via nucleophilic substitution reactions.

Pharmacological Profile

1-Piperazineethanol derivatives have been studied for their pharmacological properties, particularly as potential inhibitors for various biological targets including enzymes and receptors. Key findings include:

- Inhibition of SARS-CoV-2 Protease : Recent studies have indicated that piperazine-based compounds exhibit significant inhibitory activity against the SARS-CoV-2 protease enzyme, suggesting potential use in antiviral therapies .

- Cardiac and Vascular Effects : In vitro studies demonstrated that certain derivatives of 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-piperazineethanol produced positive inotropic effects in isolated rat hearts, indicating their potential as cardiovascular agents .

Bioactivity Scores

Bioactivity scores calculated using Molinspiration software provide insights into the potential biological activities of synthesized ligands derived from this compound. The scores are categorized as follows:

| Bioactivity Score Range | Activity Level |

|---|---|

| > 0.00 | Significant Activity |

| 0.00 to -0.50 | Moderate Activity |

| < -0.50 | Inactive |

For instance, ligands derived from this compound showed moderate activity against enzyme targets (EI) and good bioactivity scores towards ion channel modulators (ICM) and protease inhibitors (PI) .

Study on Cardiac Activity

A detailed study evaluated the cardiac effects of a derivative of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- in isolated perfused rat hearts. The results indicated that:

- Compound Efficacy : The compound exhibited greater inotropic effects compared to control groups.

- Mechanism of Action : It was suggested that the mechanism involved direct stimulation of cardiac contractility without significant changes in heart rate.

Immunostimulatory Effects

Another research highlighted the immunostimulatory properties of piperazine derivatives, indicating enhanced lymphocyte activity when treated with specific compounds related to 1-Piperazineethanol. These findings suggest a potential role in developing immunotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Piperazineethanol derivatives with diphenylmethyl and phenylaminomethyl substituents?

- Methodology : The synthesis typically involves reductive amination or nucleophilic substitution. For example, Sircar et al. (1992) synthesized analogs via condensation of 4-(diphenylmethyl)piperazine with α-(aryloxy)methyl epoxides, followed by catalytic hydrogenation to introduce the phenylaminomethyl group . Key steps include:

- Step 1 : Alkylation of the piperazine nitrogen using diphenylmethyl halides.

- Step 2 : Introduction of the phenylaminomethyl group via Mannich reaction or coupling with benzaldehyde derivatives.

- Optimization : Use of anhydrous solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C for hydrogenation) improves yields (~60–75%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., diphenylmethyl protons at δ 3.8–4.2 ppm, phenylaminomethyl at δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 428.2 for C27H30N3O+) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What biological activities are reported for structurally similar piperazineethanol derivatives?

- Pharmacological Profile : Derivatives exhibit dopamine D3 receptor antagonism (IC50 = 12–45 nM) and antihypertensive effects . For example, terciprazine (a related compound) modulates blood pressure via α-adrenergic receptor interactions .

- Mechanistic Insights : The diphenylmethyl group enhances lipophilicity, improving blood-brain barrier penetration, while the phenylaminomethyl moiety contributes to receptor binding .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?

- Strategies :

- Chiral Catalysts : Use of (R)-BINAP in asymmetric hydrogenation achieves enantiomeric excess (ee) >90% for α-((phenylamino)methyl) derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for Mannich reactions, improving yield by 15–20% .

- Table : Optimization data from Sircar et al. (1992):

| Condition | Yield (%) | ee (%) |

|---|---|---|

| Traditional | 65 | 50 |

| Chiral Catalyst | 72 | 92 |

| Microwave-Assisted | 85 | 88 |

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Approach :

- Variation of Substituents : Modify diphenylmethyl (e.g., replace with cyclohexyl) or phenylaminomethyl (e.g., nitro or methoxy groups) to assess binding affinity changes .

- Key Findings :

- Electron-withdrawing groups on phenylaminomethyl reduce dopamine receptor affinity by 40–60%.

- Bulky substituents on diphenylmethyl improve selectivity for D3 over D2 receptors (10-fold) .

Q. How to resolve contradictions in thermodynamic data (e.g., enthalpy of formation) across studies?

- Analysis :

- Data Discrepancies : NIST reports ΔfH°liquid = -227.6 ± 1.1 kJ/mol for unsubstituted 1-piperazineethanol, while substituted derivatives may vary due to steric effects .

- Methodological Adjustments : Use differential scanning calorimetry (DSC) to measure ΔfH° under controlled humidity (<5% RH) to minimize hydration errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.